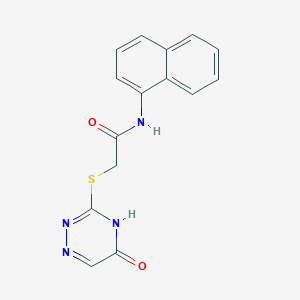

![molecular formula C16H22N2O5 B2495649 1-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-3-(tetrahydro-2H-pyran-4-yl)urea CAS No. 2034568-95-9](/img/structure/B2495649.png)

1-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-3-(tetrahydro-2H-pyran-4-yl)urea

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

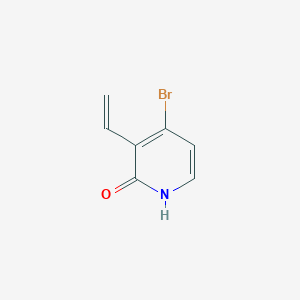

Synthesis Analysis

The synthesis of compounds related to "1-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-3-(tetrahydro-2H-pyran-4-yl)urea" often involves multicomponent reactions that allow for the creation of densely functionalized heterocycles. An example is the use of urea as an organo-catalyst in eco-friendly, one-pot synthesis methods for creating pyran-annulated heterocycles, showcasing the versatility and efficiency of modern synthetic approaches (Brahmachari & Banerjee, 2014).

Molecular Structure Analysis

X-ray diffraction analysis plays a crucial role in determining the molecular and crystal structure of such compounds, providing insights into their stereochemistry and molecular conformations. For instance, studies on pyrazole derivatives containing benzo[d][1,3]dioxol-5-yl groups have revealed complex hydrogen bonding patterns and supramolecular assemblies, contributing to a deeper understanding of their structural characteristics (Kumara et al., 2018).

Wissenschaftliche Forschungsanwendungen

Synthesis and Complex-Forming Tendencies

- The study on N-Hydroxyamide-Containing Heterocycles explores the synthesis and iron(III) complex-forming tendency of compounds including 1-hydroxy-2(1H)-pyrimidinone and -pyrazinone, which are synthesized through reactions involving N-(benzyloxy)urea and other reagents. This research contributes to understanding the chemical behavior of similar urea derivatives in forming complexes with metals, which could be applicable in the development of new metal coordination compounds or in studying metal interactions in biological systems (Ohkanda et al., 1993).

Multicomponent Reaction Synthesis

- Another study focuses on the one-pot synthesis of functionalized 2-amino-3-cyano-4H-pyrans and related heterocycles using urea as an organo-catalyst. This demonstrates the utility of urea in facilitating eco-friendly and efficient syntheses of pharmaceutically relevant compounds, highlighting the versatility of urea derivatives in synthetic organic chemistry (Brahmachari & Banerjee, 2014).

Organic Synthesis and Oxidative Reactions

- Research on oxidative esterification using urea-2,2-dihydroperoxypropane showcases an innovative approach to transforming aromatic aldehydes to their corresponding benzoate derivatives. This study reveals the potential of urea derivatives in serving as solid oxidants for organic synthesis, offering a novel route for the synthesis of esters under mild conditions (Khosravi et al., 2017).

Hydrogel Formation and Self-Assembly

- Anion tuning of hydrogel properties research indicates that urea derivatives can significantly influence the physical properties of hydrogels through interactions involving hydrogen bonding and π-π stacking. This suggests applications in material science, particularly in designing hydrogels with tunable mechanical and morphological properties for biomedical or environmental applications (Lloyd & Steed, 2011).

Eigenschaften

IUPAC Name |

1-[2-(1,3-benzodioxol-5-yl)-2-hydroxypropyl]-3-(oxan-4-yl)urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22N2O5/c1-16(20,11-2-3-13-14(8-11)23-10-22-13)9-17-15(19)18-12-4-6-21-7-5-12/h2-3,8,12,20H,4-7,9-10H2,1H3,(H2,17,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPCNHPNRCLYEMU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNC(=O)NC1CCOCC1)(C2=CC3=C(C=C2)OCO3)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-3-(tetrahydro-2H-pyran-4-yl)urea | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-(1H-1,2,4-triazol-3-ylsulfanyl)acetamide](/img/structure/B2495570.png)

![ethyl 1-{2-[(4-fluorophenyl)amino]-2-oxoethyl}-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2495571.png)

![3,5-bis[4-(difluoromethoxy)phenyl]-1H-pyrazole](/img/structure/B2495577.png)

![2-[(4-tert-butylphenyl)sulfonylamino]-3-(1H-indol-3-yl)propanoic acid](/img/structure/B2495579.png)

![N-(2-(5-(3-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)propionamide](/img/structure/B2495584.png)

![4-fluoro-N-[3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]benzamide](/img/structure/B2495587.png)

![N-(2,2-diethoxyethyl)-5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2495589.png)